3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea
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Overview
Description
3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea is a synthetic organic compound that features both an oxazole ring and a sulfonylurea group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Isoxazole derivatives are known to have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of isoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonylurea Group: This step usually involves the reaction of an amine with a sulfonyl isocyanate or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the oxazole ring or the sulfonylurea group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea may have applications in several fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-chlorobenzenesulfonyl)urea
- 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)thiourea
Uniqueness
The uniqueness of 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea may lie in its specific combination of functional groups, which could confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)14-19-11/h3-7H,1-2H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZQFHFUVRGPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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